molecular formula C30H39ClN6O4S2 B10855360 Deltasonamide 1

Deltasonamide 1

Cat. No.: B10855360
M. Wt: 647.3 g/mol
InChI Key: FWBBCSKXUXMTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltasonamide 1 is a potent inhibitor of the prenyl-binding protein PDE6δ, which plays a crucial role in the localization and function of lipidated proteins within cells. This compound has garnered significant attention due to its ability to modulate the activity of proteins such as KRas, which are implicated in various cellular processes and diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deltasonamide 1 is synthesized through a series of chemical reactions that involve the formation of a pyrimidine ring, which is essential for its high affinity binding to PDE6δ. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic chemistry techniques, including the use of solvents like DMSO for dissolving and purifying the compound .

Chemical Reactions Analysis

Types of Reactions

Deltasonamide 1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to form multiple noncovalent interactions with the prenyl-binding pocket of PDE6δ .

Common Reagents and Conditions

The synthesis of this compound involves reagents that facilitate the formation of hydrogen bonds and other noncovalent interactions. Conditions typically include controlled temperatures and the use of solvents like DMSO .

Major Products Formed

The major product of interest is this compound itself, which is characterized by its high purity and specific binding affinity to PDE6δ .

Mechanism of Action

Deltasonamide 1 exerts its effects by binding to the prenyl-binding pocket of PDE6δ with high affinity. This binding disrupts the localization and function of lipidated proteins, such as KRas, thereby modulating their activity. The compound forms up to ten noncovalent interactions within the binding pocket, which are crucial for its picomolar affinity .

Properties

Molecular Formula

C30H39ClN6O4S2

Molecular Weight

647.3 g/mol

IUPAC Name

4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35)

InChI Key

FWBBCSKXUXMTJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5

Origin of Product

United States

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